Product packaging for 2,4-Dimethyl-7-nitrobenzo[H]quinoline(Cat. No.:CAS No. 63290-67-5)

2,4-Dimethyl-7-nitrobenzo[H]quinoline

Cat. No.: B14506869
CAS No.: 63290-67-5
M. Wt: 252.27 g/mol
InChI Key: DGVOPDJFONZWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-7-nitrobenzo[H]quinoline is a synthetically modified quinoline derivative offered for investigative research purposes. The benzo[h]quinoline scaffold is recognized as a valuable structure in medicinal and agrochemical research due to its diverse biological activities . The core benzo[h]quinoline structure is known to exhibit insecticidal properties, with studies showing derivatives can interact with key neuroreceptors such as acetylcholinesterase (AChE), nicotinic acetylcholine receptors (nAChRs), and voltage-gated sodium channels (VGSCs) in mosquitoes . Furthermore, the quinoline ring system is a privileged scaffold in pharmacology, forming the basis of compounds with documented antibacterial, antifungal, antimalarial, and anticancer activities . The specific introduction of a nitro group at the 7-position is a strategic modification often employed to alter the compound's electronic properties, binding affinity, and reactivity, which can be leveraged to develop new therapeutic or agrochemical agents. Researchers can utilize this compound as a key intermediate for further structural elaboration or as a standard in biological screening assays. This product is strictly for research and development in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B14506869 2,4-Dimethyl-7-nitrobenzo[H]quinoline CAS No. 63290-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63290-67-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2,4-dimethyl-7-nitrobenzo[h]quinoline

InChI

InChI=1S/C15H12N2O2/c1-9-8-10(2)16-15-11(9)6-7-12-13(15)4-3-5-14(12)17(18)19/h3-8H,1-2H3

InChI Key

DGVOPDJFONZWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=C2C=CC=C3[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethyl 7 Nitrobenzo H Quinoline and Analogues

Strategies for Benzo[H]quinoline (B1196314) Core Synthesis

Classical Cyclization Reactions (e.g., Skraup, Doebner-Von Miller)

Classical methods for quinoline (B57606) synthesis, dating back to the 19th century, remain relevant for the preparation of the benzo[H]quinoline core. The Skraup and Doebner-Von Miller reactions are two prominent examples that utilize 1-naphthylamine (B1663977) as the starting material to generate the fused ring system.

The Skraup synthesis involves the reaction of an aromatic amine, in this case, 1-naphthylamine, with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the benzo[H]quinoline. However, this reaction is often characterized by its violent nature and the production of significant tar byproducts. nih.gov

The Doebner-Von Miller reaction is a more versatile and generally less vigorous modification of the Skraup synthesis. nih.govwikipedia.org It employs α,β-unsaturated aldehydes or ketones, which can be prepared in situ, reacting with an aromatic amine in the presence of an acid catalyst. wikipedia.org For the synthesis of 2,4-dimethylbenzo[H]quinoline (B1597259), 1-naphthylamine would be reacted with an appropriate α,β-unsaturated carbonyl compound that can provide the 2,4-dimethyl substitution pattern on the newly formed pyridine (B92270) ring. A plausible precursor for this would be pent-3-en-2-one. The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

Another relevant classical method is the Combes quinoline synthesis , which involves the condensation of an arylamine with a β-diketone under acidic conditions. wikipedia.orgalchetron.com To synthesize 2,4-dimethylbenzo[H]quinoline via this route, 1-naphthylamine would be reacted with acetylacetone (B45752) (pentane-2,4-dione). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by both steric and electronic effects of the substituents. wikipedia.orgalchetron.com

Table 1: Comparison of Classical Cyclization Reactions for Benzo[H]quinoline Synthesis
ReactionReactants for 2,4-Dimethylbenzo[H]quinolineCatalyst/ReagentsKey Features
Skraup 1-Naphthylamine, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Often vigorous, can produce significant byproducts. nih.gov
Doebner-Von Miller 1-Naphthylamine, Pent-3-en-2-oneAcid catalyst (Brønsted or Lewis)More versatile and generally milder than the Skraup synthesis. nih.govwikipedia.org
Combes 1-Naphthylamine, AcetylacetoneAcid catalyst (e.g., H₂SO₄)Utilizes a β-diketone, regioselectivity can be a factor. wikipedia.orgalchetron.com

Photochemical Annulation Approaches

Photochemical methods offer an alternative pathway to construct the benzo[H]quinoline core, often under milder conditions than classical thermal reactions. These reactions typically involve the irradiation of a precursor molecule, leading to an electrocyclization reaction. For instance, the synthesis of 6-phenylbenzo[h]quinolines has been achieved through the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light, proceeding via a dehydrogenative annulation reaction. rsc.org This approach avoids the need for transition metal catalysts and oxidants, presenting a more atom-economical and environmentally friendly option. rsc.org While not specifically demonstrated for 2,4-dimethylbenzo[H]quinoline, this strategy could potentially be adapted by using appropriately substituted pyridine precursors.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and procedural simplicity. The synthesis of substituted quinolines and benzo[f]quinolines has been demonstrated through a metal-free, three-component reaction of aromatic amines, aldehydes, and tertiary amines, where the tertiary amine acts as the vinyl source. nih.govacs.org A new pyridine ring is formed via a [4 + 2] condensation. nih.govacs.org For the synthesis of benzo[H]quinoline derivatives, similar MCR strategies could be envisioned, potentially involving 1-naphthylamine as one of the components. The synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines has been achieved via a rapid and regioselective microwave-assisted multicomponent domino reaction, highlighting the potential of MCRs in generating complex benzo[H]quinoline analogues. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technology has been successfully applied to various quinoline syntheses. For example, the synthesis of quinoline fused 1,4-benzodiazepines has been efficiently achieved using microwave irradiation. asianpubs.org Microwave assistance has also been employed in the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, significantly reducing the reaction time from days to minutes. lew.ro The application of microwave energy to classical reactions like the Combes or Doebner-von Miller synthesis of 2,4-dimethylbenzo[H]quinoline could potentially offer a more efficient and rapid route to the desired core structure.

Table 2: Modern Synthetic Approaches to Benzo[H]quinoline Analogues
MethodologyKey FeaturesPotential Application for 2,4-Dimethylbenzo[H]quinoline
Photochemical Annulation Mild reaction conditions, high atom economy, avoids catalysts and oxidants. rsc.orgAdaptation of precursors to yield the desired substitution pattern.
Multicomponent Reactions High atom economy, procedural simplicity, rapid construction of complexity. nih.govacs.orgrsc.orgDevelopment of a one-pot synthesis from simple starting materials.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, shorter reaction times. mdpi.comasianpubs.orglew.roEnhancement of classical cyclization reactions for a more efficient synthesis.

Solvent-Free and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, often referred to as "green chemistry". nih.govbohrium.comtandfonline.comresearchgate.nettandfonline.com These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. For quinoline synthesis, various green protocols have been developed, including reactions in water, the use of recyclable catalysts, and solvent-free reaction conditions. researchgate.net Many classical quinoline syntheses are notorious for their harsh conditions and use of toxic chemicals. nih.govtandfonline.com Green alternatives often employ milder catalysts and more benign solvents like water or ethanol. bohrium.comresearchgate.net The principles of green chemistry can be applied to the synthesis of 2,4-dimethylbenzo[H]quinoline by exploring solvent-free versions of the Combes or Doebner-von Miller reactions or by utilizing water as a solvent with a suitable catalyst.

Regioselective Nitration and Nitro Group Introduction

Once the 2,4-dimethylbenzo[H]quinoline core is synthesized, the next crucial step is the introduction of the nitro group at the 7-position. This is an electrophilic aromatic substitution reaction, and the position of nitration is determined by the electronic and steric effects of the substituents already present on the ring system.

In the case of 2,4-dimethylbenzo[H]quinoline, the directing effects of the two methyl groups and the fused aromatic rings must be considered. The pyridine ring in quinoline is electron-deficient, especially when protonated under the acidic conditions of nitration, and thus deactivates the heterocyclic ring towards electrophilic attack. Therefore, substitution occurs on the benzenoid ring.

The two methyl groups at positions 2 and 4 are activating groups and are ortho, para-directing. libretexts.orgchemguide.co.uklibretexts.org In the context of the benzo[H]quinoline system, these methyl groups will influence the electron density of the entire molecule. The fused naphthalene (B1677914) moiety also has its own reactivity pattern, with the α-positions (5, 10) being generally more reactive than the β-positions (6, 7, 8, 9) in electrophilic substitutions. mdpi.comresearchgate.netyoutube.comdocbrown.info

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro (-NO₂) group onto the aromatic backbone of 2,4-dimethylbenzo[h]quinoline. This electrophilic aromatic substitution is a common method for functionalizing aromatic systems. The nitration of quinoline and its derivatives is typically carried out in acidic conditions. researchgate.net However, the position of the incoming nitro group is heavily influenced by the existing substituents and the reaction conditions.

In quinoline systems, nitration can be complex. The reaction conditions, particularly the acidity of the medium, dictate the site of substitution. For instance, studies on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) and its N-protected derivatives have been conducted to understand the regioselectivity of the reaction. researchgate.net In other related heterocyclic systems, reactive nitrogen oxygen species (RNOS) have been used to achieve nitration, producing various nitrated products. nih.gov While specific literature detailing the direct nitration of 2,4-dimethylbenzo[h]quinoline to yield the 7-nitro isomer is not extensively covered, the principles derived from similar quinoline structures are applicable.

Synthesis via Nitro-Containing Precursors

An alternative and often more controlled method for producing nitro-substituted benzo[h]quinolines is to build the heterocyclic ring from precursors that already bear a nitro group. This strategy avoids the potential for multiple isomers and harsh conditions associated with direct nitration.

One classic approach is the Skraup synthesis , which can be adapted to produce benzo[h]quinolines from α-naphthylamine. iipseries.org By using a nitro-substituted α-naphthylamine, the nitro group is incorporated into the final product in a specific position.

More contemporary methods have also been developed. For example, a one-step reaction has been described for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines. nih.gov This method involves reacting mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to create a nitro-containing precursor. nih.gov This intermediate then undergoes a cyclization reaction with naphthalen-1-amine to form a 3-nitrobenzo[h]quinoline derivative. nih.gov The reaction proceeds through an enamine-imine tautomerization followed by an intramolecular electrocyclization. nih.gov This approach allows for the creation of uniquely substituted benzo[h]quinolines at the gram scale. nih.gov

Table 1: Synthesis of Nitro-Benzo[h]quinolines from Precursors

MethodNitro-Containing PrecursorOther Key ReagentsProduct TypeReference
Skraup Synthesis AdaptationNitro-α-naphthylamineGlycerol, Sulfuric Acid, Oxidizing AgentNitrobenzo[h]quinoline iipseries.org
Cascade ReactionPentachloro-2-nitro-1,3-butadiene derivativeNaphthalen-1-amine, Triethylamine3-Nitrobenzo[h]quinoline derivative nih.gov

Introduction of Alkyl Substituents (e.g., Dimethyl Groups)

The introduction of the methyl groups at the C2 and C4 positions of the benzo[h]quinoline ring is typically achieved by using starting materials that contain the necessary carbon framework. Classic quinoline syntheses are particularly effective for this purpose.

The Friedländer synthesis provides a direct route to 2,4-disubstituted quinolines. In the context of benzo[h]quinolines, this involves the condensation of an ortho-aminoaryl aldehyde with a compound containing a methylene (B1212753) group alpha to a carbonyl. To obtain the 2,4-dimethyl substitution pattern, 1-amino-2-naphthalenecarbaldehyde can be reacted with pentane-2,4-dione. acs.org

Another relevant method is the Combes synthesis , which involves the reaction of an arylamine (like α-naphthylamine) with a β-diketone (such as pentane-2,4-dione) under acidic conditions to form 2,4-dimethyl-substituted quinolines. iipseries.org

Table 2: Methods for Introducing 2,4-Dimethyl Substituents

MethodKey PrecursorsResulting StructureReference
Friedländer Synthesis1-Amino-2-naphthalenecarbaldehyde, Pentane-2,4-dione2,4-Dimethylbenzo[h]quinoline acs.org
Combes Synthesisα-Naphthylamine, Pentane-2,4-dione2,4-Dimethylbenzo[h]quinoline iipseries.org

Post-Synthetic Derivatization and Functionalization of Benzo[H]quinoline Systems

Once the substituted benzo[h]quinoline core is synthesized, it can undergo a wide range of chemical modifications to produce diverse derivatives. These reactions can target the heterocyclic nitrogen atom, the aromatic rings, or the existing substituents.

Quaternization: The nitrogen atom of the benzo[h]quinoline ring can be quaternized by reacting it with activated α-halocarbonyl compounds. nih.gov This process forms benzo[f]quinolinium salts, which are precursors for further reactions like cycloadditions. nih.gov

Condensation Reactions: Benzo[h]quinolines bearing aldehyde functionalities can be derivatized through condensation reactions. For example, 10-hydroxybenzo[h]quinoline-9-carboxaldehyde undergoes a Knoevenagel condensation with cyanoacetic acid in the presence of piperidine (B6355638) to yield a cyanoacrylic acid derivative. nih.gov

Derivatization of Carboxylic Acids: If the benzo[h]quinoline skeleton contains a carboxylic acid group, this functional handle can be used for various transformations. For instance, a 2-phenylquinoline-4-carboxylic acid can be converted into a series of quinoline-triazole conjugates. nih.gov Similarly, a quinoline carboxylic acid can be activated, for example with oxalyl chloride, and then reacted with an amino acid like L-proline to form a chiral amide derivative. researchgate.net

C-H Functionalization via N-Oxides: A modern strategy for functionalizing the quinoline ring involves its initial conversion to an N-oxide. This activation facilitates the direct, metal-free C2-selective amination or alkylation of the quinoline ring system, providing a pathway to 2-substituted quinolines. rsc.org

Table 3: Examples of Post-Synthetic Derivatization of Benzo[h]quinoline Systems

Reaction TypeReagentsFunctional Group ModifiedProductReference
Quaternizationα-Halocarbonyl compoundsRing NitrogenBenzo[h]quinolinium salts nih.gov
Knoevenagel CondensationCyanoacetic acid, PiperidineAldehyde substituentCyanoacrylic acid derivative nih.gov
Amide FormationOxalyl chloride, L-prolineCarboxylic acid substituentChiral amide derivative researchgate.net
C-H Amination/AlkylationAmines or active methylene compounds (after N-oxide formation)C2-H bond2-Amino or 2-Alkyl quinoline rsc.org
Triazole FormationMulti-step synthesis from carboxylic acidCarboxylic acid substituentQuinoline-triazole conjugate nih.gov

Spectroscopic and Spectrochemical Data for 2,4-Dimethyl-7-nitrobenzo[H]quinoline Not Available in Public Scientific Databases

A comprehensive search for advanced spectroscopic and spectrochemical characterization data for the chemical compound this compound has yielded no specific experimental or theoretical results within publicly accessible scientific literature and databases. Detailed analytical information pertaining to the vibrational, nuclear magnetic resonance, and mass spectrometric properties of this specific molecule could not be located.

The required data for the subsections outlined below are not available:

Advanced Spectroscopic and Spectrochemical Characterization

Mass Spectrometry (MS):No mass spectra for this compound were available.

While spectral information exists for the parent compound, 2,4-dimethylbenzo[h]quinoline (B1597259), the presence of the 7-nitro functional group significantly alters the molecule's electronic and structural properties. nih.govnist.gov Therefore, the data for the parent compound cannot be used to accurately represent the spectroscopic characteristics of its 7-nitro derivative. Similarly, while studies on other nitro-substituted quinoline (B57606) derivatives have been published, their spectral data are not directly applicable to 2,4-Dimethyl-7-nitrobenzo[H]quinoline due to differences in their molecular structure. sapub.orgnih.gov

Consequently, without primary or secondary data sources, it is not possible to provide a scientifically accurate and detailed analysis as requested for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

However, the analysis of related nitro-substituted quinoline and benzo[h]quinoline (B1196314) derivatives can provide valuable insights into the expected spectral characteristics. Generally, the UV-Vis spectra of quinoline derivatives feature multiple absorption bands. These typically include a band in the 260–360 nm range, which is attributed to π-π* electronic transitions within the conjugated aromatic system. nih.gov The introduction of a nitro group, a strong chromophore and electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima. Furthermore, a lower energy band corresponding to an intramolecular charge transfer (ICT) from the benzo[h]quinoline ring system to the nitro group may also be observed. nih.gov Studies on other nitroaromatic compounds have shown that the nitro group can introduce non-radiative decay mechanisms, which may influence the compound's photoluminescent properties.

For comparison, new benzo[h]quinolin-10-ol cyanoacrylic acid derivatives exhibit two main absorption bands. One is assigned to π-π* electronic excitations within the conjugated system, appearing between 260 and 360 nm. The second, lower-energy band is attributed to intramolecular charge transfer (ICT) from the 10-hydroxybenzo[h]quinoline (B48255) moiety to an electron-withdrawing anchoring fragment, with λmax values around 391 nm and 407 nm. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

A comprehensive single-crystal X-ray diffraction (XRD) analysis for this compound, which would definitively establish its solid-state structure, including crystal system, space group, and precise unit cell dimensions, has not been reported in the available literature.

However, crystallographic data for structurally related compounds offer a basis for understanding the potential crystal packing and molecular geometry. For instance, the crystal structure of Ethyl 4-cyano-7-nitro-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-4-carboxylate, a tricyclic quinoline derivative, has been determined. nih.gov This compound crystallizes in the triclinic system. nih.gov

In another related structure, 8-(4-Nitrobenzyloxy)quinoline, the planar quinoline ring system is oriented at a significant dihedral angle with respect to the benzene (B151609) ring. researchgate.net The crystal structure is stabilized by intermolecular C—H···O interactions, which link the molecules into chains, and π–π stacking contacts between the quinoline rings. researchgate.net Similarly, the crystal structures of other quinoline derivatives are often stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking. nih.govchemmethod.com It is plausible that the crystal structure of this compound would also be influenced by such non-covalent interactions, leading to a stable three-dimensional lattice. Without experimental data, a definitive description of its crystal structure remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely utilized to determine various molecular properties, including kinetic and thermodynamic stability, molecular interactions, and optical and electronic characteristics. nih.gov DFT methods, such as the popular B3LYP functional, are employed to calculate optimized geometries, vibrational frequencies, and other key molecular parameters. scirp.orgmdpi.com

Optimized Molecular Geometry and Conformational Analysis

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide fundamental insights into the molecule's structure. mdpi.comnih.gov For a molecule like 2,4-Dimethyl-7-nitrobenzo[H]quinoline, this analysis would reveal the precise spatial orientation of the fused rings, the methyl groups, and the nitro group, and how these substituents might influence the planarity of the quinoline (B57606) system. Conformational analysis would further explore different possible spatial arrangements (conformers) and their relative stabilities.

Specific optimized bond lengths, bond angles, and dihedral angles for this compound are not available in the searched literature.

Prediction of Vibrational and Electronic Spectra

DFT calculations can predict vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. biointerfaceresearch.comnih.gov These predicted frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. biointerfaceresearch.com Comparing theoretical spectra with experimental data helps in the assignment of spectral bands to specific molecular motions. nih.gov

Similarly, the electronic absorption spectra (UV-Vis) can be predicted. These calculations provide information about the electronic transitions between molecular orbitals, which are fundamental to understanding the molecule's color and photochemical properties. scirp.orgnih.gov

Specific predicted vibrational frequencies (IR/Raman) and electronic absorption wavelengths for this compound were not found in the search results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, relating to the molecule's nucleophilicity. youtube.compku.edu.cn The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgirjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comajchem-a.com Analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distribution to identify reactive sites. researchgate.net

Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available in the provided search results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netthaiscience.info It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. thaiscience.infoyoutube.com Green and yellow represent areas of neutral or intermediate potential. rsc.org MEP maps are invaluable for predicting intermolecular interactions and identifying reactive sites for electrophilic and nucleophilic reactions. researchgate.netchemrxiv.org

A specific MEP map for this compound could not be generated as the necessary computational data is unavailable in the search results.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. q-chem.commendeley.com This method is used to study intramolecular charge transfer, hyperconjugative interactions, and electron density delocalization. rsc.orgresearchgate.net A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with donor-acceptor interactions (e.g., from a filled bonding orbital to an empty anti-bonding orbital). researchgate.netacadpubl.eu Higher E(2) values signify stronger interactions and greater stabilization of the molecule. acadpubl.eu

Specific NBO analysis results, including stabilization energies (E(2)) for intramolecular interactions in this compound, are not available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules. rsc.orggrowingscience.com It is particularly useful for predicting electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govnih.gov The output of a TD-DFT calculation includes the excitation energies (often expressed in eV or nm), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., identifying which molecular orbitals are involved, such as HOMO to LUMO transitions). scirp.org This provides a detailed understanding of the molecule's photophysical behavior. rsc.org

Specific TD-DFT data, including excitation energies, oscillator strengths, and transition assignments for this compound, were not found in the search results.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for forecasting the binding affinity and interaction mode of potential drug candidates. nih.gov In the context of this compound, molecular docking simulations would be employed to understand its potential as a ligand for various biological targets. Software such as AutoDock Vina and PyRx are commonly utilized for these simulations. nih.gov

Prediction of Ligand-Receptor Interactions

The prediction of ligand-receptor interactions is a key outcome of molecular docking studies. These simulations can reveal the specific types of interactions that stabilize the ligand-receptor complex. For quinoline derivatives, these interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, in studies of other quinoline compounds, interactions with specific amino acid residues within a receptor's binding site have been identified. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a feature that could be significant for the interactions of this compound. The nitro group, being a strong electron-withdrawing group, could also participate in polar interactions. The methyl groups might be involved in hydrophobic interactions within the binding pocket of a receptor. Visualization tools are often used to create 2D and 3D representations of these interactions, providing a clearer understanding of the binding mode. nih.gov

Analysis of Binding Affinities and Modes

Molecular docking simulations provide quantitative predictions of binding affinity, typically expressed in kcal/mol. researchgate.net Lower binding energy values indicate a more stable ligand-receptor complex. For various quinoline derivatives, binding affinities have been reported to range from -5.3 to -6.1 kcal/mol against certain protein targets. nih.gov It is common for docking simulations to generate multiple possible binding modes or poses for a ligand within the receptor's active site, each with a corresponding binding affinity. researchgate.net The analysis of these different modes is crucial for understanding the versatility of a ligand's binding capabilities. researchgate.net

To illustrate the range of binding affinities observed for similar compounds, the following table presents data from docking studies of various quinoline derivatives against different protein targets.

Compound TypeProtein TargetBinding Affinity (kcal/mol)
Quinoline Derivative 2Dehydrogenase Inhibitor-6.2 to -5.3
Quinoline Derivative 3Dehydrogenase Inhibitor-6.9 to -5.1
Thiopyrano[2,3-b]quinoline DerivativesCB1a-5.3 to -6.1
Quinazolin-2,4-dione DerivativesCOVID-19 Main Protease-7.9 to -9.6

This table is interactive and presents example data for illustrative purposes.

Regioselectivity Predictions in Synthesis via Computational Models

Computational models are valuable tools for predicting the regioselectivity of chemical reactions, which is crucial for the efficient synthesis of specifically substituted molecules like this compound. Quantum chemical calculations can be used to determine the electron density at different positions of a molecule, thereby predicting the most likely sites for electrophilic or nucleophilic attack. For quinoline systems, electrophilic substitution reactions are common, and computational models can help foresee the position where a substituent, such as a nitro group, will be introduced. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also provide insights into the factors influencing the regioselectivity of synthesis and the biological activity of the resulting compounds. nih.gov By establishing a mathematical relationship between the chemical structure and the biological activity, QSAR models can guide the synthesis of derivatives with improved properties. nih.gov For example, CoMFA (Comparative Molecular Field Analysis) models have been used to suggest that steric and electrostatic fields significantly contribute to the binding affinity of quinoline derivatives. nih.gov Such models can help in designing synthetic routes that yield compounds with the desired substitution pattern for optimal interaction with a biological target. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights

Foundations of Structure-Activity Relationships in Quinoline (B57606) Derivatives

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged" structure in medicinal chemistry. biointerfaceresearch.comresearchgate.net This framework is present in numerous natural and synthetic compounds that exhibit a vast array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. biointerfaceresearch.comresearchgate.netnih.govbenthamscience.com The versatility of the quinoline ring system stems from its chemical simplicity, ease of synthesis, and the ability to modify its biological profile through the introduction of various substituents at different positions. biointerfaceresearch.comrsc.org

The pharmacological efficacy of quinoline derivatives is critically dependent on the nature and position of these substituents. researchgate.netrsc.org Altering functional groups around the core quinoline structure can significantly enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are therefore fundamental in designing novel quinoline-based therapeutic agents, allowing researchers to understand how specific structural modifications influence biological outcomes. biointerfaceresearch.comacs.org For example, the addition of a substituent at the 3-position of the quinoline ring has been identified as a critical feature for the antagonist potency of certain 4-aminoquinoline (B48711) derivatives against the α2C-adrenoceptor. acs.orgnih.gov This highlights the principle that even minor changes to the molecular architecture can lead to substantial differences in biological activity.

Influence of Substituent Positions and Nature on Bioactivity

For a molecule such as 2,4-Dimethyl-7-nitrobenzo[H]quinoline, the specific placement of the methyl and nitro groups on the benzo[H]quinoline (B1196314) framework is predicted to be a primary determinant of its chemical behavior and biological function.

Impact of Nitro Group at Position 7

The presence of a nitro group (NO₂) at position 7 introduces a strong electron-withdrawing character to the quinoline ring system. nih.gov This property can significantly influence the molecule's interaction with biological targets. The electron-withdrawing nature of the nitro group can activate the entire molecular framework, making it more susceptible to certain chemical transformations and biological interactions. nih.govnih.gov

In related heterocyclic systems, the strategic placement of an electron-withdrawing group at the 7-position is a well-established strategy for enhancing biological potency. For instance, in the class of 4-aminoquinoline antimalarial drugs, a halogen, which is an electron-withdrawing group, at the 7-position is essential for high activity. youtube.com In the context of anticancer agents, novel 4-anilino-quinazoline derivatives featuring a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position have been synthesized as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com The electron-deficient nature imparted by the nitro group can facilitate key interactions within the active sites of target enzymes.

Role of Methyl Groups at Positions 2 and 4

The methyl groups at positions 2 and 4 of the benzo[H]quinoline structure also play a crucial role in defining its bioactivity. These groups can influence the molecule's steric profile, lipophilicity, and electronic properties. The substitution pattern on the quinoline ring is known to be vital for its biological effects. researchgate.net

In various SAR studies of quinoline derivatives, methyl groups have been shown to modulate activity. For example, in the development of α2C-adrenoceptor antagonists, a methyl substituent at the 2-position was a feature of synthetic building blocks used to generate potent compounds. acs.org The presence of substituents at the 4-position is often considered crucial for the bioactivity of quinoline compounds. researchgate.net These alkyl groups can engage in hydrophobic interactions within protein binding pockets, potentially enhancing the affinity and stability of the ligand-receptor complex.

The following table summarizes the general influence of these specific substituent types on the bioactivity of quinoline-like scaffolds.

SubstituentPositionGeneral Influence on Bioactivity
**Nitro Group (NO₂) **7Strong electron-withdrawing effect; can enhance potency by activating the molecular framework and facilitating target interactions. nih.govyoutube.commdpi.com
Methyl Group (CH₃) 2Modulates steric and electronic properties; used as a structural component in the synthesis of bioactive quinolines. acs.org
Methyl Group (CH₃) 4Considered a crucial position for bioactivity; can participate in hydrophobic interactions within binding sites. researchgate.net

Mechanistic Investigations of Biological Activities (General Quinoline Derivatives)

The diverse biological effects of quinoline derivatives are a result of their ability to interact with a wide range of cellular targets, including enzymes and receptors, and to undergo specific metabolic activation processes.

Interaction with Enzymes and Receptors (e.g., EGFR-TK, NLRP3, CDC25B, PTP1B, Acetylcholinesterase)

Quinoline-based compounds have been extensively investigated as inhibitors of various enzymes and modulators of receptor activity, which underlies their therapeutic potential in different disease areas.

EGFR-TK: The Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) is a key target in cancer therapy. Quinoline derivatives, particularly 4-anilinoquinolines, have been designed as potent EGFR-TK inhibitors. nih.govnih.gov These molecules typically bind to the ATP-binding site of the kinase domain, preventing receptor autophosphorylation and downstream signaling that leads to cell proliferation. amazonaws.com The quinoline scaffold serves as a core structure that can be functionalized to optimize interactions with key residues in the EGFR active site. nih.gov

NLRP3: The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is implicated in numerous inflammatory diseases. Novel quinoline analogues have been identified as potent inhibitors of the NLRP3/IL-1β pathway. nih.gov Mechanistic studies have shown that these compounds can directly target the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome complex. nih.govnih.gov

CDC25B: Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is common in cancer. Quinoline-5,8-diones are a class of compounds known to inhibit CDC25 phosphatases, often unselectively across all three isoforms (A, B, and C). nih.govresearchgate.net These inhibitors can disrupt the dephosphorylation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest. researchgate.net

PTP1B: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of diabetes and obesity. Molecular modeling has identified quinoline-3-carbohydrazide (B3054276) derivatives as potential PTP1B inhibitors. These compounds are predicted to interact with key amino acid residues such as Arg24, Asp48, and Cys215 within the enzyme's active site. mdpi.com

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. mdpi.com Various quinoline derivatives have been designed as AChE inhibitors. nih.govnih.gov Docking studies of a nitro-containing quinoline derivative showed that the nitro group could interact with Trp86 and Tyr337 residues in the catalytic active site of AChE, while the quinoline ring itself formed π-π interactions with Tyr337. mdpi.com

The table below details the interactions of general quinoline derivatives with these key biological targets.

Target Enzyme/ReceptorClass of Quinoline DerivativeKey Interactions / Mechanism of Action
EGFR-TK 4-AnilinoquinolinesBinds to the ATP-binding pocket, inhibiting kinase activity and downstream signaling. nih.govnih.gov
NLRP3 Inflammasome Quinoline AnaloguesDirectly targets the NLRP3 protein, preventing inflammasome assembly and activation. nih.govnih.gov
CDC25B Phosphatase Quinoline-5,8-dionesInhibits phosphatase activity, leading to cell cycle arrest. nih.govresearchgate.net
PTP1B Quinoline-3-carbohydrazidesInteracts with key residues (e.g., Asp181, Arg221, Cys215) in the catalytic site. mdpi.com
Acetylcholinesterase (AChE) Various Quinoline DerivativesBinds to the catalytic active site (CAS) and/or peripheral anionic site (PAS); nitro groups can form interactions with residues like Trp86. mdpi.comnih.gov

Bioactivation Mechanisms (e.g., Nitroreductase Bioactivation)

The nitro group at position 7 of this compound is a key feature for a specific type of metabolic activation known as nitroreduction. This process is catalyzed by a class of enzymes called nitroreductases. nih.gov These enzymes can reduce the nitro group in a stepwise fashion, typically involving a six-electron reduction, to form nitroso, hydroxylamino, and finally, amino metabolites. nih.gov

This bioactivation pathway is critical for the mechanism of action of many nitro-containing xenobiotics, including certain drugs and prodrugs. nih.gov The reduction of a nitro group can generate reactive intermediates that are responsible for the compound's therapeutic effect or toxicity. nih.gov For example, this mechanism is exploited in gene-directed enzyme prodrug therapy (GDEPT), where bacterial nitroreductases are introduced into hypoxic tumor cells to activate nitro-aromatic prodrugs, leading to localized cell death. nih.gov The electron-withdrawing nature of the nitro group makes the molecule an excellent substrate for these reductase enzymes. nih.gov Therefore, the biological activity of a compound like this compound could be heavily dependent on its susceptibility to nitroreductase-mediated bioactivation within a specific biological environment. nih.gov

Cellular Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Studies on benzo[h]quinoline derivatives suggest that these compounds can trigger apoptosis through various cellular pathways. For the broader class of quinoline and benzoquinoline compounds, research has indicated the involvement of both intrinsic and extrinsic apoptotic pathways.

One study on a tetrahydrobenzo[h]quinoline derivative demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. tbzmed.ac.ir This was achieved through the activation of the intrinsic pathway, a process characterized by changes in the mitochondrial membrane potential and the subsequent release of cytochrome c. tbzmed.ac.ir A key element of this process is the regulation of the Bcl-2 family of proteins. The study observed a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. tbzmed.ac.ir This shift in the Bax/Bcl-2 ratio is a crucial determinant for initiating the caspase cascade, leading to apoptosis. tbzmed.ac.ir Specifically, the activation of caspase-9, a key initiator caspase in the intrinsic pathway, was noted. tbzmed.ac.ir

Furthermore, research on other quinoline-N-oxide derivatives has shown the activation of both caspase-9 and the executioner caspase-3, which are pivotal in the final stages of apoptosis. nih.gov While these findings relate to similar compounds, they provide a plausible framework for the apoptotic mechanisms that may be induced by this compound.

Table 1: Effects of a Tetrahydrobenzo[h]quinoline Derivative on Apoptotic Markers in MCF-7 Cells

Apoptotic Marker Observation Reference
Bcl-2 Expression Significantly downregulated tbzmed.ac.ir
Bax Expression Significantly upregulated tbzmed.ac.ir
Caspase-9 Activation Increased tbzmed.ac.ir

Cell Cycle Modulation

The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. Certain quinoline derivatives have been shown to interfere with this process, leading to cell cycle arrest and preventing the proliferation of cancer cells.

For instance, a study on a series of N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- tbzmed.ac.irnih.govasianpubs.orgthiadiazol]-5'-yl) acetamide (B32628) derivatives, which share the nitro-quinoline core, demonstrated the ability to induce cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net This arrest prevents cells from entering mitosis, thereby inhibiting their division. Such an effect is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is pending, the activity of structurally related compounds suggests a potential for cell cycle modulation.

Another study on a ciprofloxacin-derivative, which also contains a quinoline ring, showed cell cycle arrest at the G2/M phase in HCT116 and A549 cancer cells. nih.gov This was accompanied by an overexpression of p53 and Bax proteins, indicating a link between cell cycle arrest and the induction of apoptosis. nih.gov

DNA Binding and Intercalation Mechanisms

The ability of small molecules to interact with DNA is a well-established mechanism for many anticancer drugs. DNA intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, can lead to structural distortions and interfere with DNA replication and transcription, ultimately triggering cell death.

Several studies have highlighted the potential of benzo[h]quinoline derivatives to act as DNA-intercalating agents. nih.gov A study on a series of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives reported their ability to interact with calf thymus DNA (CT-DNA). nih.gov In general, the unsaturated benzo[h]quinolines demonstrated a higher affinity for DNA interaction compared to their saturated counterparts. nih.gov Computational docking studies further supported the notion that these compounds can bind to DNA via intercalation. nih.gov

The planar aromatic structure of this compound makes it a plausible candidate for DNA intercalation. The presence of the nitro group, an electron-withdrawing substituent, can also influence the electronic properties of the molecule and its binding affinity to DNA. The precise mode and strength of this interaction would, however, require specific experimental validation through techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking studies.

Table 2: DNA Interaction of Benzo[h]quinoline Derivatives

Compound Type DNA Interaction Method of Study Reference
Benzo[h]quinolines Higher interacting effect UV and fluorescent spectroscopy nih.gov
Tetrahydrobenzo[h]quinolines Lower interacting effect UV and fluorescent spectroscopy nih.gov

Unveiling the Scientific Profile of this compound

A comprehensive overview of the chemical compound this compound, detailing its research applications and emerging areas of scientific interest.

The field of chemical research is constantly exploring novel compounds with the potential to address challenges in medicine, materials science, and agriculture. Among the vast array of heterocyclic compounds, quinoline and its derivatives have garnered significant attention due to their diverse biological and photophysical properties. This article focuses specifically on the chemical compound this compound, delving into its current and potential applications across various scientific domains. While direct research on this specific molecule is nascent, its structural motifs, combining a benzo[h]quinoline core with dimethyl and nitro functional groups, suggest a range of promising research avenues.

Research Applications and Emerging Areas

The unique structural characteristics of 2,4-Dimethyl-7-nitrobenzo[H]quinoline, particularly the fusion of a polycyclic aromatic system with electron-donating methyl groups and an electron-withdrawing nitro group, position it as a compound of interest for several advanced research applications.

Nitroaromatic compounds are a class of chemicals that have been extensively studied for their potential mutagenic and carcinogenic properties. The environmental occurrence and mutagenic activity of quinoline (B57606) and benzoquinolines are well-documented. nih.gov The metabolic activation of these compounds can lead to the formation of reactive intermediates that can interact with DNA, leading to mutations and potentially initiating carcinogenesis.

While benzo[h]quinoline (B1196314) itself has not been found to be carcinogenic under certain assay conditions, the introduction of functional groups can significantly alter its biological activity. nih.gov For instance, studies on related benzoquinoline derivatives have shown that the position of the nitrogen heteroatom and the presence of other substituents have a marked effect on the mutagenic activities of their metabolic derivatives, such as diol epoxides. nih.gov The presence of a nitro group in the 7-position of the benzo[h]quinoline core of this compound suggests that it could serve as a valuable tool for investigating the mechanisms of chemical carcinogenesis. Researchers can utilize this compound to study metabolic activation pathways, DNA adduct formation, and the subsequent cellular responses to DNA damage. nih.govmdpi.com

Table 1: Mutagenicity of Selected Quinolines and Benzoquinolines

CompoundMutagenic Activity (Bacterial Assays)Carcinogenicity (Newborn Mice)
QuinolineMutagenicCarcinogenic (hepatic tumors, leukemia/lymphoma) nih.gov
Benzo[f]quinolineMutagenicNon-carcinogenic (statistically insignificant increase in hepatomas) nih.govnih.gov
Benzo[h]quinolineLess mutagenic than Benzo[f]quinoline in some assays nih.govNon-carcinogenic nih.gov
PhenanthridineNot specifiedNon-carcinogenic nih.gov

This table is based on data for the parent compounds and is intended to provide context. The specific mutagenicity and carcinogenicity of this compound have not been reported.

The rigid, planar structure of the benzo[h]quinoline scaffold makes it an excellent candidate for the development of chemical probes and ligands that can interact with biological macromolecules. Quinoline derivatives have been explored as DNA-intercalating agents, and the introduction of specific substituents can enhance their binding affinity and selectivity. researchgate.net The presence of methyl groups on the this compound molecule could influence its binding properties through steric and electronic effects.

Furthermore, the nitro group can be chemically modified, providing a handle for the attachment of fluorescent tags or other reporter molecules, which is a key feature in the design of chemical probes. These probes can be used to visualize and study cellular processes, such as DNA replication and repair, or to target specific proteins involved in disease pathways. The design of novel quinoline-based ligands is an active area of research, with computational methods like 3D-QSAR being used to predict and optimize their biological activity. nih.gov

Quinoline derivatives have shown significant promise in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). Their inherent fluorescence and charge-transporting properties make them suitable for use as emitters or as components of the charge-transport layers in these devices. researchgate.net Pyrazolo-[3,4-b]-quinoline derivatives, for example, are known to exhibit high quantum yields for fluorescence in the blue region of the spectrum. researchgate.netresearchgate.net

The specific substitution pattern of this compound, with its extended π-conjugated system and the presence of both electron-donating (dimethyl) and electron-withdrawing (nitro) groups, suggests that it may possess interesting photophysical properties. These properties could include a tunable emission wavelength and improved charge-carrier mobility, which are desirable for high-performance OLEDs. Further research into the synthesis and characterization of its photoluminescent and electroluminescent properties is warranted to explore its potential in this technologically significant area.

The quinoline scaffold is a "privileged structure" in the discovery of new pesticides, particularly fungicides. nih.gov Numerous quinoline derivatives have been synthesized and evaluated for their agrochemical potential, demonstrating a broad spectrum of biological activities. nih.govresearchgate.net The development of novel agrochemicals is crucial for ensuring food security, and quinoline-based compounds offer a promising avenue for the creation of more effective and environmentally benign pesticides. researchgate.net

The presence of a nitro group in this compound is of particular interest in this context, as many successful pesticides contain nitro functionalities. For instance, nitromethylene analogues of imidacloprid, a widely used insecticide, have shown high affinity for insect nicotinic acetylcholine (B1216132) receptors. nih.gov The combination of the benzo[h]quinoline core with the nitro and dimethyl groups could lead to novel modes of action or enhanced efficacy against agricultural pests. Screening this compound and its analogues for insecticidal and fungicidal activity could therefore be a fruitful area of research. researchgate.netresearchgate.net

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) and its derivatives is a well-established area of organic chemistry. nih.gov However, the development of more efficient and sustainable synthetic routes is a continuous endeavor. Future research on the synthesis of 2,4-Dimethyl-7-nitrobenzo[H]quinoline could focus on several key areas:

Green Chemistry Approaches: Traditional methods for quinoline synthesis often involve harsh reaction conditions and the use of hazardous reagents. Future synthetic strategies should aim to incorporate principles of green chemistry, such as the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. Microwave-assisted synthesis and flow chemistry are promising techniques that could be explored to enhance reaction rates and yields while minimizing waste.

Catalytic Systems: The development of novel catalytic systems, including transition-metal catalysts and organocatalysts, could offer more efficient and selective pathways to the benzo[h]quinoline (B1196314) core. Research could focus on catalysts that enable one-pot or tandem reactions, streamlining the synthetic process and reducing the number of purification steps.

Synthetic StrategyPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, improved purity
Flow ChemistryEnhanced safety, scalability, and process control
Novel Catalytic SystemsImproved selectivity, lower catalyst loading, milder reaction conditions
Alternative Starting MaterialsReduced cost, increased sustainability

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govresearchgate.net For this compound, computational techniques can be employed to:

Predict Physicochemical Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate key molecular properties such as electronic structure, reactivity, and spectral characteristics. sapub.org These predictions can guide synthetic efforts and provide insights into the molecule's potential behavior in biological systems.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build and refine SAR models, which correlate the structural features of a molecule with its biological activity. researchgate.net This can help in identifying key structural motifs responsible for a desired pharmacological effect and guide the design of more potent and selective analogs.

Virtual Screening and Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target protein. nih.gov This can help in prioritizing compounds for experimental testing and provide a rationale for observed biological activities.

Computational TechniqueApplication in Drug Design
Density Functional Theory (DFT)Prediction of molecular properties and reactivity
Quantitative Structure-Activity Relationship (QSAR)Identification of key structural features for biological activity
Molecular DockingPrediction of binding modes and affinities to biological targets
Molecular Dynamics (MD) SimulationsStudy of conformational changes and binding stability

Identification of Undiscovered Biological Targets and Mechanisms

While the broader class of quinoline derivatives has been shown to exhibit a wide range of biological activities, the specific targets and mechanisms of action for many of these compounds remain to be fully elucidated. nih.govbenthamscience.com Future research on this compound should aim to:

High-Throughput Screening: Screening the compound against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, can help in identifying novel biological activities.

Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes, such as cell proliferation, apoptosis, and differentiation, can provide clues about its potential therapeutic applications.

Omics-Based Approaches: Techniques such as genomics, proteomics, and metabolomics can be used to identify the cellular pathways and molecular targets that are affected by the compound. This can provide a comprehensive understanding of its mechanism of action.

Development of Multi-Targeting Hybrid Molecules

The concept of "one molecule, multiple targets" has gained traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. mdpi.com The benzo[h]quinoline scaffold provides a versatile platform for the design of multi-target agents. Future research in this area could involve:

Q & A

Q. What are the common synthetic routes for 2,4-Dimethyl-7-nitrobenzo[H]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves Friedländer condensation or Reimer-Tiemann/Vilsmeier-Haack reactions for functionalization. For example, benzo[h]quinoline derivatives are synthesized via Friedländer condensation using 2-(2'-pyridyl)-benzo[h]quinoline precursors . Reaction efficiency is sensitive to temperature and substituent positioning; electron-withdrawing groups (e.g., nitro) at the 7-position may reduce yields due to steric hindrance. Optimization requires systematic variation of catalysts (e.g., acid vs. base) and solvents (polar aprotic vs. protic) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Resolves methyl (δ 2.1–2.5 ppm) and nitro groups (deshielded aromatic protons at δ 8.5–9.0 ppm).
  • IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 281) and fragmentation patterns (e.g., loss of NO₂ group).
    Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended for structural ambiguity .

Q. How can researchers assess the mutagenic potential of benzo[h]quinoline derivatives?

  • Methodological Answer : Use Salmonella typhimurium TA100 strain assays. Dose-response studies (e.g., 0.1–100 µM) with positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO) are critical. Derivatives like dihydrodiols or tetrahydroepoxides require metabolic activation (e.g., S9 liver homogenate) to mimic in vivo conditions. Mutagenicity is quantified via revertant colony counts, normalized to background .

Advanced Research Questions

Q. How do electronic and steric effects influence the oxidation/reduction behavior of this compound?

  • Methodological Answer : Electrochemical studies (cyclic voltammetry) reveal redox potentials sensitive to substituents. The nitro group at C7 lowers reduction potentials (E₁/2 ≈ -0.5 V vs. Ag/AgCl) due to electron withdrawal, while methyl groups at C2/C4 sterically hinder proton-coupled electron transfer. Compare with model compounds (e.g., unsubstituted benzo[h]quinoline) to isolate effects. Hydrolysis of intermediates (e.g., carbaldehydes to carboxylic acids) can be tracked via HPLC .

Q. What kinetic models explain the biodegradation of quinoline derivatives, and how can they be applied to this compound?

  • Methodological Answer : Haldane’s model accounts for substrate inhibition:
    μ=μmaxSKS+S+S2Ki\mu = \frac{\mu_{\text{max}} \cdot S}{K_S + S + \frac{S^2}{K_i}}

For Bacillus sp., μmax=0.529h1\mu_{\text{max}} = 0.529 \, \text{h}^{-1}, KS=10.058mg/LK_S = 10.058 \, \text{mg/L}, Ki=727.733mg/LK_i = 727.733 \, \text{mg/L} . Adapt parameters via batch reactors with varying substrate concentrations (50–500 mg/L). Monitor degradation via UV-Vis (λ = 315 nm) or GC-MS.

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR (VT-NMR) to freeze conformers. For example, methyl groups in crowded environments (C2/C4) may show splitting at 25°C but coalesce at 60°C. DFT calculations (B3LYP/6-31G*) can predict preferred conformers and coupling constants (J = 6–8 Hz for adjacent protons) .

Q. What strategies optimize the synthesis of this compound for scale-up in academic labs?

  • Methodological Answer :
  • Stepwise Functionalization : Introduce nitro groups early to avoid competing side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h conventional) with comparable yields.
  • Flow Chemistry : Minimizes intermediate purification; ideal for nitro-containing intermediates prone to degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction efficiencies for benzo[h]quinoline derivatives?

  • Methodological Answer : Cross-examine reaction conditions:
  • Catalyst Loading : Higher Pd/C ratios (5% vs. 1%) may improve yields but increase cost.
  • Solvent Polarity : DMF enhances solubility of nitro derivatives but may promote side reactions (e.g., hydrolysis).
  • Substituent Position : C7 nitro groups reduce yields by 15–20% compared to C6 analogs due to steric clash during cyclization .

Tables for Key Data

Kinetic Parameters for Quinoline Degradation
Parameter
-------------------------------------------
μmax\mu_{\text{max}} (h⁻¹)
KSK_S (mg/L)
KiK_i (mg/L)
Optimal substrate concentration (mg/L)
Source: Haldane’s model applied to Bacillus sp.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.